cyclo(1,12)PenIYDTKGKNVLC-OH
Description
Properties
Molecular Formula |
C60H99N15O18S2 |
|---|---|
Molecular Weight |
1382.7 g/mol |
IUPAC Name |
(4S,7R,10S,13R,16S,22S,25R,28S,31R,34S)-37-amino-16,22-bis(4-aminobutyl)-13-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-28-(carboxymethyl)-25-[(1R)-1-hydroxyethyl]-31-[(4-hydroxyphenyl)methyl]-38,38-dimethyl-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C60H99N15O18S2/c1-10-31(6)46-56(89)71-38(24-33-17-19-34(77)20-18-33)52(85)69-40(26-44(80)81)54(87)75-47(32(7)76)57(90)67-35(15-11-13-21-61)49(82)65-27-43(79)66-36(16-12-14-22-62)50(83)68-39(25-42(63)78)53(86)73-45(30(4)5)55(88)70-37(23-29(2)3)51(84)72-41(59(92)93)28-94-95-60(8,9)48(64)58(91)74-46/h17-20,29-32,35-41,45-48,76-77H,10-16,21-28,61-62,64H2,1-9H3,(H2,63,78)(H,65,82)(H,66,79)(H,67,90)(H,68,83)(H,69,85)(H,70,88)(H,71,89)(H,72,84)(H,73,86)(H,74,91)(H,75,87)(H,80,81)(H,92,93)/t31-,32+,35-,36-,37+,38+,39+,40-,41+,45-,46-,47+,48?/m0/s1 |
InChI Key |
PADTZYYZHQSVHY-JPKRNNDPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC(C(C(=O)N1)N)(C)C)C(=O)O)CC(C)C)C(C)C)CC(=O)N)CCCCN)CCCCN)[C@@H](C)O)CC(=O)O)CC2=CC=C(C=C2)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)N1)N)(C)C)C(=O)O)CC(C)C)C(C)C)CC(=O)N)CCCCN)CCCCN)C(C)O)CC(=O)O)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclic Peptides and Diketopiperazines
Structural Comparison
Cyclo(1,12)PenIYDTKGKNVLC-OH belongs to the broader class of cyclic peptides, differing from smaller diketopiperazines (DKPs) and other cyclic analogs in its length (12 residues) and cyclization method. Key structural distinctions include:
- Cyclization Points: Unlike DKPs (e.g., cyclo(Gly-His) or cyclo(Pro-Thr)), which are 6-membered rings formed by two amino acids, this compound uses Pen residues for macrocyclization, likely enhancing stability against enzymatic degradation .
Physicochemical Properties
- Solubility : this compound’s charged residues (e.g., Lys, Asp) likely enhance aqueous solubility compared to purely hydrophobic DKPs like cyclo(Pro-Phe) or cyclo(Ala-Leu) .
- Metabolic Stability : The disulfide bridge and Pen residues may confer resistance to proteolysis, similar to cyclo(L-Leu-L-Arg), which retains activity in biological matrices .
Comparative Data Table
Preparation Methods
Key Steps:
-
Resin Selection : Wang or Rink amide resin (loading: 0.2–0.6 mmol/g) for C-terminal carboxylate or amide, respectively.
-
Amino Acid Protection :
-
Coupling Reagents : HATU/DIPEA or DIC/Oxyma for efficient activation, particularly for bulky residues like Pen.
-
Deprotection : 20% piperidine in DMF for Fmoc removal, with extended cycles (2 × 5 min) for Pen residues.
Challenges:
-
Steric Hindrance : Pen’s β,β-dimethyl group slows coupling; double coupling or elevated temperatures (50°C) improve yields.
Cyclization via Disulfide Bond Formation
Cyclization between Pen1 and Cys12 is achieved through oxidative disulfide bridging.
Methods:
Optimization Strategies:
-
High Dilution : Peptide concentrations < 0.5 mM minimize intermolecular dimerization.
-
Acm Removal : Post-cyclization treatment with iodine (I₂ in MeOH/H₂O) deprotects Acm groups if used.
Purification and Characterization
Purification:
Characterization:
-
Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (calc. for C₆₀H₉₈N₁₈O₁₈S₂: 1482.7 Da).
-
Circular Dichroism : α-helical or β-sheet content analysis in aqueous buffer.
Comparative Analysis of Synthetic Routes
| Parameter | SPPS + On-Resin Cyclization | SPPS + Solution Cyclization |
|---|---|---|
| Cyclization Efficiency | 70% | 65% |
| Purity Post-HPLC | >95% | >90% |
| Time | 5–7 days | 6–8 days |
| Cost | High (resin reuse limited) | Moderate |
Challenges and Mitigation
-
Disulfide Scrambling : Use orthogonal protection (Acm/Trt) and avoid basic conditions.
-
Low Solubility : Incorporate solubilizing tags (e.g., Arg, Lys) or use DMSO/tert-butanol mixtures.
-
Byproducts : Gel filtration or ion-exchange chromatography removes truncated sequences.
Case Studies from Analogous Systems
Q & A
Q. How can researchers optimize this compound for in vivo studies?
- Answer : Evaluate pharmacokinetics (PK) via:
- ADME profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (microsomal stability), and excretion.
- Formulation : Test solubility enhancers (e.g., PEGylation) or delivery systems (e.g., liposomes) .
Methodological Best Practices
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., LC-MS files) in repositories like MetaboLights .
- Ethical Compliance : Document animal/cell line protocols per ARRIVE or CONSORT guidelines .
- Visualization : Use color-coded figures for clarity but avoid overcrowding (e.g., limit chemical structures in graphics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
